Tenifatecan

描述

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

属性

IUPAC Name |

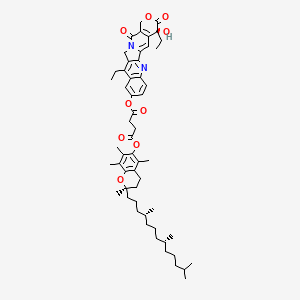

1-O-[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H72N2O9/c1-11-39-41-28-38(21-22-45(41)56-49-42(39)30-57-46(49)29-44-43(52(57)60)31-63-53(61)55(44,62)12-2)64-47(58)23-24-48(59)65-50-35(7)36(8)51-40(37(50)9)25-27-54(10,66-51)26-15-20-34(6)19-14-18-33(5)17-13-16-32(3)4/h21-22,28-29,32-34,62H,11-20,23-27,30-31H2,1-10H3/t33-,34-,54-,55+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHZRBUSQSYTTP-PTXGIJCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)OC(CC7)(C)CCCC(C)CCCC(C)CCCC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)O[C@](CC7)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H72N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031352 |

Source

|

| Record name | Tenifatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

905.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850728-18-6 |

Source

|

| Record name | Tenifatecan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850728186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenifatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIFATECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0Y719Q80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenifatecan mechanism of action in cancer cells

An In-depth Technical Guide to the Mechanism of Action of Topoisomerase I Inhibitors in Cancer Cells, Focusing on the Camptothecin Analogue Topotecan

Disclaimer: Information regarding "Tenifatecan" was not publicly available at the time of this writing. This guide focuses on the well-characterized topoisomerase I inhibitor, Topotecan , a water-soluble analogue of camptothecin. The principles of its mechanism of action are representative of this class of chemotherapeutic agents.

Executive Summary

Topotecan is a potent, semi-synthetic cytotoxic agent that targets DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1] Its mechanism of action centers on the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex".[1][2] This stabilization prevents the re-ligation of the DNA strand, and the collision of the DNA replication fork with this trapped complex leads to the formation of lethal double-strand DNA breaks.[3][4] The accumulation of these breaks triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[2][5] This document provides a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams for researchers and drug development professionals.

Core Mechanism: Topoisomerase I Inhibition

DNA Topoisomerase I (Top1) is a nuclear enzyme essential for relieving torsional strain in DNA during processes like replication and transcription. It achieves this by inducing transient single-strand breaks in the DNA, allowing the DNA to unwind, and then re-ligating the break.[3][6]

Topotecan exerts its cytotoxic effect through the following sequence:

-

Binding and Intercalation: Topotecan's active lactone form intercalates into the DNA at the site of the Top1-mediated cleavage.[3]

-

Stabilization of the Cleavable Complex: It binds to and stabilizes the Top1-DNA covalent complex.[1][7] This ternary complex (Topotecan-Top1-DNA) is trapped, preventing the enzyme from re-ligating the single-strand break.[3]

-

Induction of DNA Damage: During the S-phase of the cell cycle, the advancing replication fork collides with the trapped cleavable complex. This collision converts the single-strand break into an irreversible, lethal double-strand DNA break.[3][4] Mammalian cells are unable to efficiently repair these extensive double-strand breaks.[3]

Diagram: Core Mechanism of Topotecan

Caption: Core mechanism of Topotecan action.

Downstream Cellular Consequences

The generation of double-strand breaks by Topotecan initiates the DNA Damage Response (DDR), a complex signaling network that dictates the cell's fate.[8]

-

Activation of DDR Sensors: Double-strand breaks are recognized by sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase.

-

Signal Transduction: Activated ATM phosphorylates a host of downstream targets, including the checkpoint kinases CHK2 and the histone variant H2AX (forming γH2AX), a key marker of DNA double-strand breaks.

-

Cell Cycle Arrest: The DDR pathway activates cell cycle checkpoints, predominantly at the G2/M phase, to halt cell division and allow time for DNA repair. This arrest is often mediated by the p53 tumor suppressor protein.[5]

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell is driven into apoptosis (programmed cell death).[4] This process involves the activation of a cascade of caspases, which dismantle the cell.

Diagram: Downstream Signaling Pathway

References

- 1. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topotecan - Wikipedia [en.wikipedia.org]

- 4. The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancerresearchuk.org [cancerresearchuk.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Purification of Tenifatecan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenifatecan, a highly lipophilic prodrug of the potent anticancer agent 7-Ethyl-10-hydroxycamptothecin (SN-38), represents a significant advancement in the delivery of camptothecin-based therapies. As an oil-in-water emulsion, this compound is formed by the covalent linkage of SN-38 to α-tocopherol via a succinate linker. This strategic conjugation enhances the solubility and circulation time of the active metabolite, SN-38, thereby improving its therapeutic index. This technical guide provides a comprehensive overview of the synthetic and purification methodologies for this compound, drawing from available literature on its precursors and analogous compounds. Detailed experimental protocols, structured data tables for comparative analysis, and visualizations of the synthetic pathways are presented to aid researchers and drug development professionals in their understanding and potential application of these methods.

Introduction

This compound (SN-2310) is an investigational anticancer agent designed to overcome the poor water solubility and associated formulation challenges of SN-38, the active metabolite of the FDA-approved drug Irinotecan.[1] SN-38 exhibits significantly higher cytotoxic activity than Irinotecan but its clinical development has been hampered by its hydrophobicity. This compound addresses this by conjugating SN-38 to the lipophilic vitamin E (α-tocopherol) through a biodegradable succinate ester linkage.[1] The resulting molecule is formulated as an oil-in-water injectable emulsion, which is designed for improved stability and targeted drug delivery.[1]

The synthesis of this compound is a multi-step process that can be logically divided into three core stages:

-

Synthesis of the active pharmaceutical ingredient (API): 7-Ethyl-10-hydroxycamptothecin (SN-38).

-

Synthesis of the lipophilic carrier with a linker: α-Tocopheryl succinate.

-

Conjugation and Purification: Esterification of SN-38 with α-tocopheryl succinate to form this compound, followed by rigorous purification.

-

Formulation: Preparation of the final oil-in-water emulsion dosage form.

This guide will provide a detailed examination of the experimental protocols and purification techniques associated with each of these stages.

Synthesis of 7-Ethyl-10-hydroxycamptothecin (SN-38)

The synthesis of SN-38 is a critical first step. Several synthetic routes have been reported, with a common strategy involving the construction of the pentacyclic core of camptothecin. One notable method involves the reaction of a trione intermediate with an aminohydroxyphenylpropanone derivative.

Experimental Protocol: Synthesis of SN-38

A widely cited method for the synthesis of SN-38 involves the condensation of (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione with 1-(2-amino-5-hydroxyphenyl)-propan-1-one.[2]

Materials:

-

(S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

-

1-(2-amino-5-hydroxyphenyl)-propan-1-one

-

Toluene

-

Acetic acid

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A mixture of (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione and 1-(2-amino-5-hydroxyphenyl)-propan-1-one is prepared in a solvent system of toluene and acetic acid.

-

The reaction mixture is heated to reflux for a specified period to facilitate the condensation and cyclization reactions.

-

Upon completion of the reaction, a portion of the solvent is removed by distillation.

-

Ethanol is then added to the reaction mixture at an elevated temperature, followed by a brief reflux.

-

The mixture is cooled to room temperature and stirred for an extended period to promote crystallization of the product.

-

Further cooling to 0-5 °C is performed to maximize the yield of the crystalline product.

-

The solid product is isolated by filtration and washed with cold ethanol.

-

The resulting 7-Ethyl-10-hydroxycamptothecin (SN-38) is dried under reduced pressure.

Purification of SN-38

Purification of the crude SN-38 is essential to remove any unreacted starting materials, byproducts, or other impurities. Crystallization is a primary method for purification.

Protocol: Crystallization of SN-38

-

The crude SN-38 is dissolved in a suitable solvent mixture, such as aqueous acetic acid.

-

The solution is heated to ensure complete dissolution.

-

The solution is then cooled slowly to induce crystallization.

-

The crystalline solid is collected by filtration, washed with a suitable solvent (e.g., water), and dried under vacuum.

Quantitative Data for SN-38 Synthesis

| Parameter | Value | Reference |

| Yield | 91.0% | [2] |

| Purity (HPLC) | >99.8% | [3] |

Synthesis of α-Tocopheryl Succinate

The synthesis of the lipophilic carrier, α-tocopheryl succinate, involves the esterification of α-tocopherol with succinic anhydride.

Experimental Protocol: Synthesis of α-Tocopheryl Succinate

Materials:

-

α-Tocopherol

-

Succinic anhydride

-

Pyridine (or another suitable base/catalyst)

-

An inert solvent (e.g., toluene)

Procedure:

-

α-Tocopherol and succinic anhydride are dissolved in an inert solvent.

-

Pyridine is added to the mixture to catalyze the reaction.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous acid to remove the pyridine.

-

The organic layer is dried over a drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude α-tocopheryl succinate.

Purification of α-Tocopheryl Succinate

The crude product can be purified by crystallization or column chromatography to remove any unreacted starting materials or byproducts.

Conjugation of SN-38 and α-Tocopheryl Succinate to form this compound

The final step in the synthesis of the this compound molecule is the esterification of the 10-hydroxy group of SN-38 with the carboxylic acid group of α-tocopheryl succinate. This reaction typically requires the activation of the carboxylic acid to facilitate the esterification with the sterically hindered phenolic hydroxyl group of SN-38. Carbodiimide coupling agents are commonly employed for this purpose.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-Ethyl-10-hydroxycamptothecin (SN-38)

-

α-Tocopheryl succinate

-

A carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

A catalyst (e.g., 4-dimethylaminopyridine (DMAP))

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

Procedure:

-

α-Tocopheryl succinate is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The carbodiimide coupling agent and the catalyst are added to the solution, and the mixture is stirred for a short period to activate the carboxylic acid.

-

A solution of SN-38 in the same anhydrous solvent is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC).

-

The filtrate is then subjected to an aqueous workup to remove any water-soluble reagents and byproducts.

-

The organic layer is dried, and the solvent is evaporated to yield the crude this compound.

Diagram: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Purification of this compound

Due to its highly lipophilic nature, the purification of this compound requires specialized chromatographic techniques.

Purification Protocol: Column Chromatography

Stationary Phase: Silica gel is a common choice, but for highly lipophilic compounds, reverse-phase silica gel (e.g., C18) may be more effective.

Mobile Phase: A gradient of non-polar and moderately polar solvents is typically used. For normal phase chromatography, a mixture of hexanes and ethyl acetate or dichloromethane and methanol might be employed. For reverse-phase chromatography, a mixture of water and acetonitrile or methanol is common.

Procedure:

-

The crude this compound is dissolved in a minimal amount of the mobile phase.

-

The solution is loaded onto a pre-packed chromatography column.

-

The mobile phase is passed through the column, and fractions are collected.

-

The fractions are analyzed by TLC or HPLC to identify those containing the pure product.

-

The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure.

Quantitative Data for Purification

Formulation of this compound (SN-2310) Oil-in-Water Emulsion

The final step is the formulation of the purified this compound into a stable oil-in-water injectable emulsion. This process involves dispersing the oil phase, containing the drug, into an aqueous phase with the aid of emulsifiers.

Formulation Protocol

Components:

-

Oil Phase: A pharmaceutically acceptable oil (e.g., soybean oil, medium-chain triglycerides) containing the dissolved this compound.

-

Aqueous Phase: Water for injection, potentially with tonicity-adjusting agents (e.g., glycerol).

-

Emulsifiers: A combination of surfactants to stabilize the emulsion (e.g., lecithin, polysorbates).

Procedure:

-

This compound is dissolved in the oil phase.

-

The emulsifiers are dissolved in either the oil or aqueous phase, depending on their solubility.

-

The oil phase is slowly added to the aqueous phase under high-shear homogenization to form a coarse emulsion.

-

The coarse emulsion is then subjected to high-pressure homogenization to reduce the droplet size to the nanometer range, forming a stable nanoemulsion.

-

The final emulsion is filtered through a sterilizing filter.

Diagram: this compound Formulation Workflow

Caption: Workflow for this compound Emulsion Formulation.

Characterization of the Emulsion

The final product must be characterized to ensure its quality and stability.

| Parameter | Method | Typical Specification |

| Particle Size Distribution | Dynamic Light Scattering (DLS) or Laser Diffraction | Nanometer range with a narrow distribution |

| Zeta Potential | Electrophoretic Light Scattering | Indicates stability against coalescence |

| Drug Content and Purity | HPLC | Conforms to predefined limits |

| Sterility | Sterility Testing | Must be sterile |

| Endotoxin Levels | Limulus Amebocyte Lysate (LAL) Test | Below specified limits |

Conclusion

The synthesis and purification of this compound is a complex, multi-step process that requires expertise in organic synthesis, purification sciences, and pharmaceutical formulation. While specific, detailed protocols for the final conjugation and formulation steps are not extensively published, this guide provides a comprehensive overview based on the synthesis of its precursors and established chemical and pharmaceutical principles. The successful development of this compound hinges on the efficient synthesis of high-purity SN-38, its successful conjugation to α-tocopheryl succinate, and the formulation of a stable, sterile oil-in-water nanoemulsion. Further research and process optimization are likely to be focused on improving the efficiency of the coupling reaction and ensuring the long-term stability of the final drug product.

References

Tenifatecan (assumed Topotecan): A Technical Guide to a Topoisomerase I Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The initial search for "Tenifatecan" did not yield any specific results. Based on the phonetic similarity and the requested topic, this guide has been developed assuming the intended subject was Topotecan , a well-documented topoisomerase I inhibitor.

Core Executive Summary

Topotecan is a semi-synthetic analog of the natural product camptothecin and a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription.[1][2][3] By stabilizing the covalent complex between topoisomerase I and DNA, topotecan induces single-strand breaks that are converted into cytotoxic double-strand breaks during the S-phase of the cell cycle, ultimately leading to apoptotic cell death.[2][4][5] This mechanism of action makes it an effective agent against rapidly proliferating cancer cells. Topotecan has demonstrated significant antitumor activity in a range of preclinical models and has been approved for the treatment of various solid tumors, including ovarian, lung, and cervical cancers.[2][6][7] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to Topotecan.

Mechanism of Action

Topoisomerase I relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The enzyme nicks one strand of the DNA, allows the uncut strand to pass through the break, and then reseals the nick. Topotecan exerts its cytotoxic effect by binding to the topoisomerase I-DNA complex, preventing the religation of the single-strand break.[8][9] This stabilized "cleavable complex" becomes a roadblock for the advancing replication fork during the S-phase of the cell cycle. The collision of the replication machinery with this complex leads to the generation of irreversible double-strand DNA breaks.[2][4] Mammalian cells have limited capacity to repair these extensive DNA lesions, triggering cell cycle arrest and the activation of apoptotic pathways, ultimately resulting in programmed cell death.[5][10]

Beyond its direct DNA-damaging effects, Topotecan has been shown to modulate cellular signaling pathways. The accumulation of DNA damage activates the DNA damage response (DDR) network, involving proteins like ATM and ATR, which can lead to cell cycle arrest.[10] In some cancer models, Topotecan has also been observed to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, and to downregulate the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[11]

Preclinical Data

Topotecan has demonstrated broad-spectrum antitumor activity in a variety of preclinical models, both in vitro and in vivo.

In Vitro Cytotoxicity

The cytotoxic activity of Topotecan has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of drug exposure.

| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |

| Pediatric Cancer Cell Line Panel | Various (Leukemia, Neuroblastoma, Sarcoma) | 0.71 - 489 | Not Specified | [12] |

| H1299 | Non-Small Cell Lung Cancer | 12,670 | Not Specified | [13] |

| H1975 | Non-Small Cell Lung Cancer | 440 | Not Specified | [13] |

| HCC827 | Non-Small Cell Lung Cancer | 2,890 | Not Specified | [13] |

| U251 | Glioma | 2,730 | Not Specified | [13] |

| U87 | Glioma | 2,950 | Not Specified | [13] |

| GSCs-U251 | Glioma Stem Cells | 5,460 | Not Specified | [13] |

| GSCs-U87 | Glioma Stem Cells | 5,950 | Not Specified | [13] |

| HT-29 | Colon Cancer | 3,280 | MTT Assay (72 hrs) | [14] |

| Human Bone Marrow Cells | Normal Tissue | 130 | CFU-GM Assay | [14] |

| PC3 (Spheroid Model - Untreated) | Prostate Cancer | 37.8 | Not Specified | [15] |

| PC3 (Spheroid Model - MTD Topotecan) | Prostate Cancer | 2200 | Not Specified | [15] |

| PC3 (Spheroid Model - EE Topotecan) | Prostate Cancer | 54.4 | Not Specified | [15] |

MTD: Maximum Tolerated Dose, EE: Extended Exposure

In Vivo Efficacy

Topotecan has shown significant tumor growth inhibition and objective responses in various human tumor xenograft models established in immunocompromised mice.

| Xenograft Model | Cancer Type | Dosing Schedule | Efficacy | Reference |

| Pediatric Solid Tumors (37 models) | Various | Not Specified | Significantly increased event-free survival in 87% of models. Objective responses in 8 models. | [12] |

| Pediatric ALL (8 models) | Acute Lymphoblastic Leukemia | Not Specified | Significantly increased event-free survival in all models. Maintained or achieved complete/partial responses. | [12] |

| Neuroblastoma (6 models) | Neuroblastoma | IV bolus, 5 days/week for 2 weeks, every 21 days for 3 cycles | Minimum daily doses for complete and partial responses were 0.61 and 0.36 mg/kg, respectively. | [16] |

| Small-Cell Lung Cancer | Small-Cell Lung Cancer | 1-2 mg/kg/day | >84% growth inhibition in 5 out of 6 xenografts. | [17] |

| BT474 | Breast Cancer | 10 mg/kg IP (days 1, 5, 9) + Lapatinib | Enhanced antitumor efficacy in combination with Lapatinib. | [18] |

| PC3 | Prostate Cancer | Subcutaneous osmotic pump (Extended Exposure) | Significantly reduced tumor growth compared to bolus MTD administration. | [19] |

Clinical Data

Topotecan has been evaluated in numerous clinical trials and is an established treatment for several cancer types.

Response Rates in Key Indications

| Cancer Type | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Reference |

| Small-Cell Lung Cancer (SCLC) | Relapsed, sensitive to first-line therapy | 1.5 mg/m²/day IV for 5 days, every 21 days | 14% - 37% | [20] |

| Small-Cell Lung Cancer (SCLC) | Relapsed, refractory to first-line therapy | 1.5 mg/m²/day IV for 5 days, every 21 days | 2% - 11% | [20] |

| Small-Cell Lung Cancer (SCLC) | Relapsed, sensitive (>90 days after initial chemo) | 2.3 mg/m²/day oral for 5 days, every 21 days | 23% | [6] |

| Small-Cell Lung Cancer (SCLC) | Relapsed, sensitive (>90 days after initial chemo) | 1.5 mg/m²/day IV for 5 days, every 21 days | 15% | [6] |

| Small-Cell Lung Cancer (SCLC) | Relapsed, sensitive | Oral Topotecan | 18.3% | [21] |

| Small-Cell Lung Cancer (SCLC) | Relapsed, sensitive | IV Topotecan | 21.9% | [21] |

| Small-Cell Lung Cancer (SCLC) | Refractory | 1.5 mg/m²/day IV for 5 days, every 3 weeks | 6.4% (3/47 patients) | [7] |

| Small-Cell Lung Cancer (SCLC) | Sensitive | 1.5 mg/m²/day IV for 5 days, every 3 weeks | 37.8% (17/45 patients) | [7] |

| Non-Small Cell Lung Cancer (NSCLC) | Advanced | Oral Topotecan | 0% (no CR or PR) | [22] |

CR: Complete Response, PR: Partial Response

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

This protocol provides a general framework for assessing the cytotoxic effects of Topotecan on cancer cell lines using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Maintain the desired cancer cell line in its recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

-

Drug Treatment: Prepare a stock solution of Topotecan in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the growth medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Topotecan. Include wells with vehicle control (medium with the same concentration of the solvent used for the drug stock).

-

Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Human Tumor Xenograft Model (General Protocol)

This protocol outlines a general procedure for evaluating the antitumor efficacy of Topotecan in a subcutaneous human tumor xenograft model in immunodeficient mice (e.g., nude or SCID mice).

-

Animal Housing and Acclimatization: House the mice in a specific pathogen-free facility with controlled temperature, humidity, and light/dark cycles. Allow the animals to acclimatize for at least one week before the experiment.

-

Tumor Cell Implantation:

-

Harvest cancer cells from in vitro culture during their exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel, to a final concentration of approximately 1-10 x 10⁶ cells per 100 µL.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers two to three times a week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Drug Administration:

-

Prepare the Topotecan solution for injection in a suitable vehicle (e.g., sterile saline).

-

Administer Topotecan to the treatment group according to the desired dose and schedule (e.g., intraperitoneal or intravenous injection for a specified number of days).[18]

-

Administer the vehicle alone to the control group following the same schedule.

-

-

Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary efficacy endpoints typically include:

-

Tumor Growth Inhibition (TGI): The percentage reduction in the mean tumor volume of the treated group compared to the control group at the end of the study.

-

Time to Endpoint: The time it takes for tumors to reach a predetermined size.

-

Objective Responses: Categorization of tumor response as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).

-

-

Termination and Tissue Collection: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

References

- 1. Topoisomerase I inhibition with topotecan: pharmacologic and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Topotecan - Wikipedia [en.wikipedia.org]

- 6. Phase ii comparator study of oral versus intravenous topotecan in patients with chemosensitive small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topotecan, a new active drug in the second-line treatment of small-cell lung cancer: a phase II study in patients with refractory and sensitive disease. The European Organization for Research and Treatment of Cancer Early Clinical Studies Group and New Drug Development Office, and the Lung Cancer Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 11. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancer-research-network.com [cancer-research-network.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Clinical relevance of human cancer xenografts as a tool for preclinical assessment: example of in-vivo evaluation of topotecan-based chemotherapy in a panel of human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of Lapatinib and Topotecan Combination Therapy: Tissue Culture, Murine Xenograft, and Phase I Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Extended Exposure Topotecan Significantly Improves Long-Term Drug Sensitivity by Decreasing Malignant Cell Heterogeneity and by Preventing Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Topotecan: a review of its efficacy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Topotecan in the treatment of relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

In Vitro Cytotoxicity of Topotecan in Cancer Cell Lines: A Technical Guide

Introduction

Topotecan is a semi-synthetic, water-soluble derivative of the natural compound camptothecin and a potent topoisomerase I inhibitor used in cancer chemotherapy.[1][2] Its primary mechanism of action involves the stabilization of the topoisomerase I-DNA complex, which in turn leads to DNA damage and apoptosis in rapidly dividing cancer cells.[2][3] This technical guide provides an in-depth overview of the in vitro cytotoxicity of Topotecan across various cancer cell lines, detailing experimental protocols and summarizing key quantitative data. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Mechanism of Action

Topotecan exerts its cytotoxic effects by targeting topoisomerase I, a nuclear enzyme responsible for relieving torsional strain in DNA during replication and transcription.[1] The drug intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of the single-strand breaks created by the enzyme.[1][3] This stabilized complex interferes with the progression of the replication fork, leading to the accumulation of lethal double-strand DNA breaks and ultimately triggering apoptosis.[3] The cytotoxic activity of Topotecan is most prominent during the S-phase of the cell cycle.[3]

Figure 1: Mechanism of action of Topotecan.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.[4] The following table summarizes the reported IC50 values for Topotecan in various human cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the assay used and the duration of drug exposure.[5]

| Cancer Cell Line | Histologic Origin | IC50 Value (µM) | Reference |

| IMR-32 | Neuroblastoma (MYCN-amplified) | > Topotecan sensitivity is lower in MYCN-amplified cells | [6] |

| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | > Topotecan sensitivity is lower in MYCN-amplified cells | [6] |

| SK-N-DZ | Neuroblastoma (MYCN-amplified) | > Topotecan sensitivity is lower in MYCN-amplified cells | [6] |

| SH-SY-5Y | Neuroblastoma (non-MYCN-amplified) | < Topotecan is more effective in non-MYCN-amplified cells | [6] |

| SK-N-SH | Neuroblastoma (non-MYCN-amplified) | < Topotecan is more effective in non-MYCN-amplified cells | [6] |

| SK-N-AS | Neuroblastoma (non-MYCN-amplified) | < Topotecan is more effective in non-MYCN-amplified cells | [6] |

| HCT116 | Colorectal Carcinoma | Not specified, but used in combination studies | [7] |

| A549 | Non-small-cell lung carcinoma | Not specified, but used in combination studies | [8] |

| NCI-H82ras(H) | Lung Cancer | Not specified, but used in combination studies | [8] |

| T98G | Glioblastoma | Not specified, but used in combination studies | [8] |

| MCF-7 | Breast Cancer | Not specified, but used in combination studies | [8] |

| HCT8 | Ileocecal Adenocarcinoma | Not specified, but used in combination studies | [8] |

Note: Specific IC50 values were not always provided in the search results, but relative sensitivities were described.

Experimental Protocols

The in vitro cytotoxicity of Topotecan is typically assessed using cell-based assays that measure cell viability or proliferation after drug exposure. The following are generalized protocols based on common methodologies cited in the literature.

Cell Culture and Maintenance

-

Cell Lines: A variety of human cancer cell lines can be used, such as those listed in the data table above.

-

Culture Medium: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

Several methods can be employed to determine the cytotoxic effects of Topotecan.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Topotecan. A control group with no drug is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.

The clonogenic assay, or colony formation assay, assesses the ability of single cells to undergo unlimited division and form colonies.

-

Cell Seeding: A known number of cells are seeded in 6-well plates or culture dishes.

-

Drug Treatment: Cells are exposed to various concentrations of Topotecan for a defined period.

-

Incubation: The drug is then washed out, and the cells are allowed to grow in fresh medium for a period of 1-3 weeks, until visible colonies are formed.

-

Colony Staining: The colonies are fixed and stained with a staining solution (e.g., crystal violet).

-

Colony Counting: The number of colonies containing at least 50 cells is counted.

-

Data Analysis: The surviving fraction of cells is calculated for each drug concentration, and a dose-response curve is generated to determine the IC50.

Figure 2: General experimental workflow for in vitro cytotoxicity testing.

Conclusion

Topotecan demonstrates significant in vitro cytotoxic activity against a range of cancer cell lines, consistent with its mechanism of action as a topoisomerase I inhibitor. The efficacy of Topotecan can be influenced by cellular factors, such as the amplification of the MYCN oncogene in neuroblastoma, where non-amplified cells show greater sensitivity.[6] The experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of Topotecan's cytotoxic effects in a laboratory setting. Further research involving combination therapies and the investigation of resistance mechanisms will continue to refine the clinical application of this important chemotherapeutic agent.[8]

References

- 1. Topotecan - Wikipedia [en.wikipedia.org]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic effects of topotecan combined with various anticancer agents in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Conversion of Irinotecan to its Active Metabolite, SN-38

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query specified "Tenifatecan." However, extensive research indicates that the prodrug converted to the active metabolite SN-38 is irinotecan (CPT-11). This guide will focus on the well-documented conversion of irinotecan to SN-38.

Executive Summary

Irinotecan (CPT-11) is a key chemotherapeutic agent, functioning as a prodrug that undergoes in vivo conversion to its highly potent active metabolite, SN-38.[1] This conversion is a critical step in its mechanism of action, which involves the inhibition of DNA topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[1][2] The transformation is primarily mediated by carboxylesterase (CE) enzymes, predominantly in the liver, but also occurs in plasma, intestines, and tumor tissues.[3][4][5] Understanding the pharmacokinetics and metabolic pathways of this conversion is crucial for optimizing therapeutic efficacy and managing toxicity.

The Metabolic Conversion Pathway of Irinotecan

The biotransformation of irinotecan to SN-38 is a pivotal activation step. This process is catalyzed by carboxylesterase converting enzymes (CCE).[3][5] While the liver is the primary site of this metabolic conversion, studies have demonstrated that this process also takes place in other tissues, including the intestines, plasma, and even within the tumor microenvironment.[3][5][6] The intracellular conversion of irinotecan within cancer cells can augment the local concentration of the active SN-38, potentially enhancing its anti-tumor activity.[4]

Mechanism of Action of SN-38

SN-38 is a potent inhibitor of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[1] By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[1][2] When the replication fork encounters these stabilized complexes, it results in irreversible double-strand DNA breaks, triggering cell cycle arrest, primarily in the S and G2 phases, and ultimately leading to apoptosis.[7][8] In vitro studies have shown SN-38 to be up to 1,000-fold more cytotoxic than irinotecan.[9]

References

- 1. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. In vitro conversion of irinotecan to SN-38 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular conversion of irinotecan to its active form, SN-38, by native carboxylesterase in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro conversion of irinotecan to SN‐38 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of irinotecan to SN-38 in a tissue-isolated tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

Tenifatecan: A Technical Guide to its Potential as an Anticancer Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenifatecan (also known as SN2310) is an investigational anticancer agent designed to enhance the therapeutic window of SN-38, the highly potent active metabolite of irinotecan. As a topoisomerase I inhibitor, this compound’s mechanism of action is centered on the induction of DNA damage in rapidly proliferating cancer cells, ultimately leading to apoptotic cell death. This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and relevant experimental protocols to evaluate the potential of this compound as a novel anticancer therapeutic. Due to the limited availability of direct preclinical data for this compound, this guide incorporates data from its active moiety, SN-38, and a related topoisomerase I inhibitor, Topotecan, to provide a thorough understanding of its therapeutic class.

Introduction to this compound

This compound is a novel formulation of SN-38, a potent topoisomerase I inhibitor. A significant challenge with SN-38 is its poor water solubility, which has limited its clinical development as a standalone agent. This compound addresses this limitation through its unique formulation as an oil-in-water emulsion. This formulation is designed to improve the drug's solubility, stability, and pharmacokinetic profile, potentially leading to enhanced efficacy and a better safety margin compared to existing camptothecin analogs.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects through the inhibition of topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription. Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks.

The active moiety of this compound, SN-38, stabilizes the covalent complex formed between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand break. When the DNA replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks. The accumulation of these double-strand breaks triggers cell cycle arrest and ultimately induces apoptosis, or programmed cell death.

Quantitative Preclinical Data

Direct quantitative preclinical data for this compound is limited in publicly available literature. Therefore, data for its active metabolite, SN-38, and the related drug, Topotecan, are presented below to provide a benchmark for its potential anticancer activity.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of SN-38 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LoVo | Colon Cancer | 20 | [1] |

| HCT116 | Colon Cancer | 50 | [1] |

| HT29 | Colon Cancer | 130 | [1] |

| OCUM-2M | Gastric Cancer | 6.4 | [2] |

| OCUM-8 | Gastric Cancer | 2.6 | [2] |

Table 2: IC50 Values of Topotecan in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| U251 | Glioblastoma | 2730 | [3] |

| U87 | Glioblastoma | 2950 | [3] |

| GSCs-U251 | Glioblastoma Stem Cells | 5460 | [3] |

| GSCs-U87 | Glioblastoma Stem Cells | 5950 | [3] |

| Overall Panel (Median) | Various Pediatric Cancers | 9.13 | [4] |

Disclaimer: The data presented in Tables 1 and 2 are for SN-38 and Topotecan, respectively, and not directly for this compound. These values serve as an indication of the potential potency of this compound's active moiety.

In Vivo Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development.

Table 3: In Vivo Efficacy of Topotecan in Human Neuroblastoma Xenografts

| Xenograft Model | Minimum Dose for Partial Response (mg/kg) | Minimum Dose for Complete Response (mg/kg) | Reference |

| Neuroblastoma Panel (4 of 6 models) | 0.36 | 0.61 | [5] |

Table 4: In Vivo Efficacy of Topotecan in Various Pediatric Cancer Xenografts

| Tumor Type | Objective Responses | Reference |

| Wilms Tumor | Observed | [4] |

| Rhabdomyosarcoma | Observed | [4] |

| Ewing Sarcoma | Observed | [4] |

| Neuroblastoma | 3 Partial Responses | [4] |

| Acute Lymphoblastic Leukemia | 2 Maintained Complete Responses, 3 Complete Responses, 2 Partial Responses | [4] |

Disclaimer: The in vivo efficacy data presented is for Topotecan and should be considered as indicative of the potential of the topoisomerase I inhibitor class, to which this compound belongs.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel anticancer agents. Below are generalized methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Detailed Steps:

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

-

Drug Application: A stock solution of this compound is serially diluted to a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the different drug concentrations. Control wells receive medium with the vehicle control.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, the drug-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a murine xenograft model.

Detailed Steps:

-

Cell Culture and Implantation: Human cancer cells are cultured in appropriate media. Once a sufficient number of cells is obtained, they are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Drug Administration: this compound is administered to the mice according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intravenous, intraperitoneal, oral). The vehicle control group receives the formulation without the active drug.

-

Monitoring: The tumor volume and body weight of the mice are measured regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specified duration of treatment. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and the number of partial or complete responses.[5]

This compound's Formulation Advantage

This compound is formulated as an oil-in-water emulsion. This type of formulation can offer several advantages for a poorly water-soluble drug like SN-38:

-

Improved Solubility and Stability: The oil phase can dissolve the lipophilic SN-38, while the emulsion as a whole can be dispersed in aqueous environments.

-

Enhanced Bioavailability: The formulation may protect SN-38 from degradation and facilitate its absorption and distribution to the tumor site.

-

Modified Pharmacokinetics: The emulsion may provide a sustained release of SN-38, leading to prolonged exposure of the tumor to the active drug.

Conclusion and Future Directions

This compound represents a promising strategy to harness the potent anticancer activity of SN-38 by overcoming its formulation challenges. The mechanism of action, through topoisomerase I inhibition, is a well-validated target in oncology. While direct preclinical data for this compound is not widely available, the extensive data on its active moiety, SN-38, and the related drug, Topotecan, provide a strong rationale for its continued development.

Future research should focus on generating specific preclinical data for this compound, including:

-

In vitro cytotoxicity studies across a broad panel of cancer cell lines to determine its IC50 values.

-

In vivo efficacy studies in various xenograft and patient-derived xenograft (PDX) models to establish its antitumor activity and therapeutic window.

-

Detailed pharmacokinetic and pharmacodynamic studies to characterize its absorption, distribution, metabolism, and excretion, and to correlate drug exposure with antitumor effects.

Such data will be critical in guiding the clinical development of this compound and ultimately determining its potential as a valuable addition to the arsenal of anticancer therapeutics.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. wjbphs.com [wjbphs.com]

- 4. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship between topotecan systemic exposure and tumor response in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tenifatecan In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for assessing the in vitro efficacy of Tenifatecan, a novel anti-cancer agent, by evaluating its impact on cell viability. The methodologies outlined here are standard colorimetric assays widely used in drug discovery and cancer research to determine cytotoxic and cytostatic effects of therapeutic compounds.

Mechanism of Action

This compound is a topoisomerase I inhibitor. It functions by binding to the topoisomerase I-DNA complex, which prevents the re-ligation of single-strand breaks created by the enzyme.[1][2][3][4][5] This leads to the accumulation of double-strand DNA breaks during DNA replication, ultimately triggering programmed cell death (apoptosis).[1][2][3][4][5] The cytotoxic effects of this compound are therefore most pronounced in rapidly dividing cells, a hallmark of cancer.[6]

Signaling Pathway of Topoisomerase I Inhibition

The following diagram illustrates the mechanism of action of a topoisomerase I inhibitor like this compound.

References

Application Notes and Protocols for Topotecan Efficacy Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topotecan is a semisynthetic, water-soluble analog of the natural alkaloid camptothecin. It is a potent inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, topotecan leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[1][3] This mechanism of action makes topotecan an effective agent against rapidly proliferating cancer cells.

These application notes provide a comprehensive overview of the use of animal models in preclinical efficacy studies of topotecan, with a focus on ovarian and small cell lung cancer. Detailed protocols for conducting these studies are provided to guide researchers in designing and executing robust in vivo experiments.

Mechanism of Action

Topotecan exerts its cytotoxic effects by targeting the nuclear enzyme topoisomerase I. The key steps in its mechanism of action are:

-

Binding to the Topoisomerase I-DNA Complex: Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. Topotecan intercalates into the DNA at the site of this break, forming a stable ternary complex with the enzyme and DNA.[3][4]

-

Prevention of DNA Religation: The presence of topotecan in this complex prevents the religation of the single-strand break by topoisomerase I.[3]

-

Induction of DNA Damage: The collision of the replication fork with this stabilized "cleavable complex" during DNA synthesis leads to the formation of irreversible double-strand DNA breaks.[3][4]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage activates the DNA damage response (DDR) signaling network, involving proteins like ATM and ATR. This leads to cell cycle arrest and, ultimately, the activation of apoptotic pathways, resulting in programmed cell death.[3]

Beyond its direct impact on DNA, topotecan has also been shown to affect cellular signaling pathways, including the inhibition of the PI3K/Akt signaling pathway, which can in turn downregulate factors like VEGF and HIF-1α involved in angiogenesis.[5][6]

Signaling Pathway Diagram

Caption: Topotecan's mechanism of action targeting Topoisomerase I.

Animal Models for Efficacy Studies

The selection of an appropriate animal model is crucial for the preclinical evaluation of topotecan. The most commonly used models are xenografts, where human cancer cells or patient-derived tumor tissue is implanted into immunodeficient mice.

Ovarian Cancer Models

-

Cell Line-Derived Xenografts (CDX): Human ovarian cancer cell lines such as SKOV-3 and OVCAR-3 are frequently used. These cells can be injected intraperitoneally to mimic the peritoneal dissemination often seen in advanced ovarian cancer.[7]

-

Patient-Derived Xenografts (PDX): PDX models, where tumor fragments from ovarian cancer patients are directly implanted into mice, better recapitulate the heterogeneity and tumor microenvironment of the original human tumor.[8]

Small Cell Lung Cancer (SCLC) Models

-

Cell Line-Derived Xenografts (CDX): Various human SCLC cell lines are implanted subcutaneously or orthotopically into the lungs of immunodeficient mice.

-

Patient-Derived Xenografts (PDX): PDX models of SCLC have been established from biopsies or circulating tumor cells and have shown to be valuable for predicting drug sensitivity.

Quantitative Data from Preclinical Efficacy Studies

The following tables summarize representative quantitative data from preclinical studies evaluating the efficacy of topotecan in various animal models.

Table 1: Efficacy of Topotecan in Ovarian Cancer Xenograft Models

| Animal Model | Cell Line/Tumor Type | Treatment Regimen | Efficacy Endpoint | Results | Reference |

| SCID Mice | SKOV-3-13 (orthotopic) | 1 mg/kg/day oral topotecan | Survival | 100% survival after 6 months of continuous therapy | [7] |

| Nude Mice | OVCAR-3 (intraperitoneal) | 0.625 mg/kg/day for 20 days (i.p.) | Survival | All mice cured | [9] |

| Nude Mice | ES-2 (platinum-sensitive) | Liposomal doxorubicin + topotecan | Tumor Growth Inhibition | 76.1% - 100% | [10] |

| Nude Mice | OVCAR3 (platinum-resistant) | Liposomal doxorubicin + topotecan | Tumor Growth Inhibition | 76.1% - 100% | [10] |

Table 2: Efficacy of Topotecan in Neuroblastoma and Other Pediatric Cancer Xenograft Models

| Animal Model | Tumor Type | Treatment Regimen | Efficacy Endpoint | Results | Reference |

| Immune-deprived Mice | Neuroblastoma PDX | 0.61 mg/kg/day (i.v.) | Complete Response (CR) | CR in 4 of 6 xenografts | [11][12] |

| Immune-deprived Mice | Neuroblastoma PDX | 0.36 mg/kg/day (i.v.) | Partial Response (PR) | PR in 4 of 6 xenografts | [11][12] |

| SCID Mice | Pediatric Solid Tumors (37 models) | 0.6 mg/kg/day (i.p.) | Increased Event-Free Survival (EFS) | Significant increase in EFS in 32 of 37 models | [13] |

Experimental Protocols

Protocol 1: Ovarian Cancer Intraperitoneal Xenograft Model

This protocol describes the establishment of an intraperitoneal ovarian cancer xenograft model and the subsequent evaluation of topotecan efficacy.

Materials:

-

Human ovarian cancer cell line (e.g., SKOV-3)

-

Female immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old

-

Sterile PBS

-

Topotecan hydrochloride

-

Vehicle control (e.g., sterile saline)

-

Calipers for tumor measurement (if subcutaneous)

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Cell Preparation: Culture ovarian cancer cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

-

Tumor Cell Implantation: Anesthetize the mice. Inject 0.1 mL of the cell suspension (1 x 10^6 cells) intraperitoneally into each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring abdominal girth, body weight, and, if applicable, through bioluminescence imaging.[7]

-

Treatment Initiation: Once tumors are established (e.g., palpable abdominal masses or a clear bioluminescent signal), randomize mice into treatment and control groups (n=8-10 mice per group).

-

Drug Preparation and Administration:

-

Prepare topotecan solution fresh daily. For intravenous injection, dilute in 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[14]

-

Administer topotecan at the desired dose and schedule (e.g., 1 mg/kg/day orally or 0.625 mg/kg/day intraperitoneally).[7][9] Administer the vehicle control to the control group.

-

-

Efficacy Evaluation:

-

Monitor tumor burden throughout the study.

-

Measure body weight regularly to assess toxicity.

-

At the end of the study, euthanize the mice and collect ascitic fluid and peritoneal tumors for further analysis.

-

Calculate tumor growth inhibition and assess survival benefit.

-

Protocol 2: Small Cell Lung Cancer Subcutaneous Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous SCLC xenograft model to assess the efficacy of topotecan.

Materials:

-

Human SCLC cell line

-

Female immunodeficient mice (e.g., nude mice), 6-8 weeks old

-

Sterile PBS with Matrigel (1:1 ratio)

-

Topotecan hydrochloride

-

Vehicle control

-

Calipers

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of SCLC cells in a PBS/Matrigel mixture at a concentration of 5 x 10^7 cells/mL.

-

Tumor Cell Implantation: Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring:

-

Treatment Initiation: When tumors reach the desired size, randomize mice into treatment groups.

-

Drug Administration: Administer topotecan and vehicle control as described in Protocol 1, using appropriate routes and schedules for SCLC models.

-

Efficacy Evaluation:

-

Continue to measure tumor volumes and body weights throughout the study.

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

-

Monitor for any signs of toxicity.

-

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo efficacy studies.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of topotecan's efficacy. Careful selection of the appropriate tumor model, adherence to detailed experimental procedures, and rigorous data analysis are essential for obtaining reliable and translatable results that can inform clinical drug development. The quantitative data and mechanistic insights presented here underscore the significant antitumor activity of topotecan in relevant preclinical settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topotecan inhibits VEGF- and bFGF-induced vascular endothelial cell migration via downregulation of the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent Preclinical Impact of Metronomic Low-Dose Oral Topotecan Combined with the Antiangiogenic Drug Pazopanib for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 377-SCLC advanced topotecan (modified) | eviQ [eviq.org.au]

- 10. Determination of the optimal combination chemotherapy regimen for treatment of platinum-resistant ovarian cancer in nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]

Application Notes and Protocols for Tenifatecan Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenifatecan (SN 2310) is a highly lipophilic prodrug of SN-38, the active metabolite of the anticancer drug irinotecan. SN-38 is a potent topoisomerase I inhibitor, exhibiting cytotoxic activity against a broad range of tumors. However, its clinical utility is hampered by poor water solubility and instability of its active lactone ring at physiological pH. This compound, through its lipophilic nature, aims to overcome these limitations. Enhancing the oral bioavailability of this compound and other lipophilic camptothecin analogues like karenitecin (BNP1350) is a key area of research. This document provides an overview of various drug delivery systems designed to improve the bioavailability of these potent anticancer agents, along with detailed experimental protocols and relevant biological pathway information.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic data for lipophilic camptothecin analogues in various formulations. Due to the limited publicly available data for this compound, data for the structurally similar and highly lipophilic camptothecin derivative, karenitecin, and an SN-38 prodrug are also presented to provide a comparative context for formulation strategies.

Table 1: Pharmacokinetic Parameters of Karenitecin (BNP1350) following Intravenous Administration in Nonhuman Primates

| Parameter | Value (Mean ± CV%) |

| Dose | 0.1 mg/kg (60-min infusion) |

| Plasma Lactone Form | |

| Distribution Half-life (t½α) | 57.5 min (± 33%) |

| Elimination Half-life (t½β) | 457 min (± 24%) |

| Volume of Distribution (Central) | 1.36 L/kg (± 27%) |

| Clearance (Central) | 10.6 mL/kg/min (± 28%) |

| Volume of Distribution (Peripheral) | 1.96 L/kg (± 8.4%) |

| Cerebrospinal Fluid (CSF) Lactone Form | |

| Peak Concentration (Cmax) | 0.33 nM (± 71%) |

| Time to Peak (Tmax) | 12-25 min post-infusion |

| CSF AUC / Plasma AUC Ratio | < 5% (range 0.4% to 3.0%) |

Data sourced from a study in nonhuman primates with indwelling Ommaya reservoirs[1].

Table 2: Pharmacokinetic Parameters of an Oral SN-38 Prodrug (SN38-undecanoate) in a Self-Microemulsifying Drug Delivery System (SMEDDS) in Rats

| Formulation | Dose | Route | AUC₀→∞ of SN-38 |

| SN38-undecanoate-SMEDDS | 10 mg/kg | Oral | Equivalent to parenteral administration of SN38-undecanoate-SMEDDS and SN-38 at the same dose. |

This study demonstrated that the combination of a lipophilic prodrug with a SMEDDS enabled effective oral delivery of SN-38, achieving plasma exposure comparable to parenteral administration[2].

Experimental Protocols

Here, we provide detailed methodologies for the preparation and characterization of drug delivery systems suitable for lipophilic camptothecin analogues like this compound.

Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Emulsion

This protocol is based on general methods for preparing stable oil-in-water emulsions for lipophilic drugs.

Materials:

-

This compound

-

Oil phase (e.g., medium-chain triglycerides like Miglyol 812, or a mixture of soybean oil and a suitable co-solvent)

-

Aqueous phase (e.g., Water for Injection)

-

Hydrophilic surfactant (e.g., Polysorbate 80/Tween 80)

-

Lipophilic surfactant (e.g., Sorbitan monooleate/Span 80)

-

High-pressure homogenizer or microfluidizer

Procedure:

-

Preparation of the Oil Phase: Dissolve this compound and the lipophilic surfactant (e.g., Span 80) in the chosen oil phase. Gently heat (e.g., to 60-70°C) and stir until a clear, homogenous solution is obtained.

-

Preparation of the Aqueous Phase: Dissolve the hydrophilic surfactant (e.g., Tween 80) in the aqueous phase. Heat to the same temperature as the oil phase.

-

Formation of the Primary Emulsion: While maintaining the temperature, slowly add the aqueous phase to the oil phase under continuous high-shear mixing using a homogenizer (e.g., rotor-stator) to form a coarse oil-in-water emulsion.

-

Droplet Size Reduction: Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer. The number of passes and the pressure should be optimized to achieve the desired droplet size (typically in the nanometer range for improved stability and bioavailability). For example, homogenization can be performed at 10,000-20,000 psi for 3-5 passes.

-

Cooling and Characterization: Allow the final emulsion to cool to room temperature. Characterize the emulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and encapsulation efficiency.

Protocol 2: Formulation of Karenitecin-Loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method, suitable for encapsulating lipophilic drugs like karenitecin.

Materials:

-

Karenitecin (BNP1350)

-

PLGA (e.g., 50:50 or 75:25 lactide:glycolide ratio)

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

-

Aqueous surfactant solution (e.g., 1-5% w/v polyvinyl alcohol (PVA) in water)

-

Probe sonicator or high-speed homogenizer

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Preparation of the Organic Phase: Dissolve a specific amount of karenitecin and PLGA in the organic solvent.

-

Emulsification: Add the organic phase to the aqueous surfactant solution. Immediately emulsify the mixture using a probe sonicator on an ice bath or a high-speed homogenizer. The sonication power and time (or homogenization speed and time) are critical parameters to control the final particle size.

-

Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger volume of the aqueous phase and stir continuously at room temperature for several hours (e.g., 4-12 hours) to allow for the evaporation of the organic solvent.

-

Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation (e.g., 15,000-20,000 x g for 20-30 minutes).

-

Washing: Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.

-

Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized. Resuspend the final pellet in a cryoprotectant solution (e.g., 5% w/v trehalose or sucrose) before freeze-drying.

-

Characterization: Characterize the nanoparticles for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for a Lipophilic Camptothecin Analogue

This protocol outlines the steps to formulate a SEDDS, which can be filled into soft gelatin capsules for oral administration.

Materials:

-

Lipophilic camptothecin analogue (e.g., this compound or a lipophilic SN-38 prodrug)

-

Oil (e.g., long-chain triglycerides like corn oil, or medium-chain triglycerides like Capryol 90)

-

Surfactant (e.g., Cremophor EL, Tween 80)

-

Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)

Procedure:

-

Screening of Excipients: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select components that offer the highest solubilization potential.

-

Construction of Ternary Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. For each formulation, add a fixed amount of the drug. Visually observe the mixtures for clarity and homogeneity. To construct the phase diagram, titrate the mixtures with water and observe the formation of emulsions. The region that forms clear or slightly bluish, stable microemulsions upon gentle agitation is identified as the efficient self-emulsification region.

-

Formulation Optimization: Select the optimal formulation from the self-emulsification region based on criteria such as emulsification time, droplet size upon dilution, and drug loading capacity.

-

Characterization of the Optimized SEDDS:

-

Droplet Size Analysis: Dilute the SEDDS formulation in a suitable aqueous medium (e.g., simulated gastric fluid) and measure the droplet size and PDI using dynamic light scattering.

-

In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method in a relevant dissolution medium.

-

Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

-

-

Encapsulation in Soft Gelatin Capsules: Once a stable and efficient SEDDS formulation is developed, it can be encapsulated into soft gelatin capsules for in vivo studies.

Signaling Pathways and Experimental Workflows

SN-38 Mechanism of Action and Induced Apoptosis Pathway